molecular formula C10H7ClN2O B11773376 6-Chloro-2-phenylpyrimidin-4(3H)-one

6-Chloro-2-phenylpyrimidin-4(3H)-one

Cat. No.: B11773376
M. Wt: 206.63 g/mol
InChI Key: KEHAFDUNVNZVHC-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound with a molecular formula of C10H7ClN2O. It belongs to the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by a chloro group at the 6th position and a phenyl group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with a suitable nucleophile, such as an amine or alcohol, under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, with the temperature maintained between 50-100°C.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The final product is purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride, potassium carbonate, or triethylamine in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and pyrimidine amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can affect various biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-2-phenylpyrimidin-4-yl)morpholine
  • (6-Chloro-2-phenylpyrimidin-4-yl)methanol
  • {2-[(6-chloro-2-phenylpyrimidin-4-yl)oxy]ethyl}diethylamine

Uniqueness

6-Chloro-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHAFDUNVNZVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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